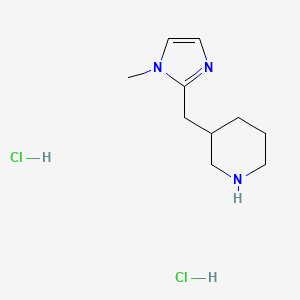![molecular formula C11H18Cl2N2 B1402595 5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride CAS No. 1361112-67-5](/img/structure/B1402595.png)
5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride
Vue d'ensemble
Description
5-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl dihydrochloride is a chemical compound with the molecular formula C11H17ClN2. Its molecular weight is 212.72 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for this compound are not available in the search results .Applications De Recherche Scientifique
Catalytic Activity in Polymerization
5-Methyl-2,2′-bipyridine, a close analog of the specified chemical, was studied for its role in palladium catalysis. It positively influenced the productivity in the copolymerization of carbon monoxide and 4-tert-butylstyrene, showing promise in polymer synthesis and material science (Soro et al., 2004).
Photophysical Properties and Sensitizers
Research on RuII-polypyridine based sensitizers, incorporating similar bipyridyl structures, demonstrated their efficacy in interfacial electron transfer dynamics, relevant for applications like solar energy conversion and photovoltaics (Banerjee et al., 2011).
Antimicrobial Properties
A study on 6-methylpyridine derivatives, structurally similar to the compound , indicated antimicrobial and antioxidant activities. These compounds were also effective inhibitors of GlcN-6-P synthase, suggesting potential in pharmaceutical research (Shyma et al., 2013).
Photodynamic Therapy Applications
The photophysical properties of bipyridyl-corrole dyes, which include 4-methyl-bipyridyl groups, were studied for their application in photodynamic therapy. The high triplet quantum yield formation indicated their potential use as photosensitizers (Pivetta et al., 2017).
Ligand Complexation and Metal Coordination
Research into the synthesis of bipyridine-based ligands, including 5′-methyl derivatives, showcased their ability to effectively complex with lanthanide(III) cations. This has implications in coordination chemistry and material science (Charbonnière et al., 2001).
Supramolecular Nanoengineering
The synthesis of bis- and tris-5-(2,2'-bipyridines) with applications in supramolecular nanoengineering was explored. These compounds have the potential to serve as metal ion-binding modules for constructing nanoscale architectures (Baxter, 2000).
Corrosion Inhibition
In a study examining pyranopyrazole derivatives, compounds structurally similar to the specified chemical demonstrated effective corrosion inhibition for mild steel. This suggests potential applications in materials protection and industrial processes (Yadav et al., 2016).
Propriétés
IUPAC Name |
5-methyl-2-piperidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10;;/h4-5,7,10,12H,2-3,6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZZMUNWCHWCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
![2-(4-Amino-pyrazol-1-yl)-N-[2-(2-fluoro-phenyl)-ethyl]-acetamidehydrochloride](/img/structure/B1402520.png)

![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)
![6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-ol hydrochloride](/img/structure/B1402528.png)




